molecular formula C20H23N5O4 B2920871 methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 1171744-95-8

methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2920871
CAS No.: 1171744-95-8
M. Wt: 397.435
InChI Key: NFQSSOFJFDGDIM-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core with a tert-butyl group at the 1-position, a methyl group at the 4-position, and a 7-oxo substituent.

Properties

IUPAC Name

methyl 4-[[2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-15-10-21-25(20(2,3)4)17(15)18(27)24(23-12)11-16(26)22-14-8-6-13(7-9-14)19(28)29-5/h6-10H,11H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQSSOFJFDGDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate, referred to as compound 10h in several studies, is a derivative of the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its significant biological activities, particularly in the context of anticancer research.

The structural framework of compound 10h includes a pyrazolo[3,4-d]pyridazine core, which is known for its ability to interact with various biological targets. The compound's activity is primarily attributed to its inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways associated with cancer progression.

Key Structural Features

  • Pyrazolo[3,4-d]pyridazine Core : Essential for binding to FGFRs.
  • Acetamido Group : Enhances cellular permeability and bioactivity.
  • Tert-butyl and Methyl Substituents : Influence hydrophobic interactions and receptor selectivity.

Anticancer Efficacy

Compound 10h has demonstrated potent anticancer properties across various studies. Notably:

  • Inhibition of FGFR : Compound 10h exhibited an IC50 value of approximately 114.5 nmol/L against FGFR1, indicating strong enzymatic inhibition .
  • Cell Proliferation Studies : In vitro assays showed that compound 10h significantly inhibited the proliferation of cancer cell lines associated with FGFR dysregulation, including NCI-H1581 xenograft models where it achieved a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg .
  • Structure-Activity Relationships (SAR) : Research indicates that modifications to the benzofuran moiety in the structure can significantly affect the potency against FGFRs, highlighting the importance of specific substituents for maintaining activity .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of various pyrazolo derivatives:

CompoundTargetIC50 (µM)Activity Type
Compound 10hFGFR10.1145Enzymatic Inhibition
Compound 8bVarious Cancer Lines2.3 - 2.9Anticancer Activity
Compound 19A375 Cell Line4.2Anticancer Activity
Compound 20MCF-7 Cell Line1.88Anticancer Activity

Study on Antitumor Efficacy

In a study focused on the antitumor efficacy of pyrazolo derivatives, compound 10h was tested against multiple cancer cell lines including MCF-7 and HCT116. The results indicated that compound 10h not only inhibited cell growth but also induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

Recent investigations have also examined the anti-inflammatory potential of pyrazolo derivatives, including those similar to compound 10h. These studies revealed that certain derivatives could reduce inflammatory markers such as TNF-α and IL-22 in animal models, indicating a broader therapeutic potential beyond anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The pyrazolo[3,4-d]pyridazin core distinguishes this compound from related scaffolds like pyrazolo[3,4-d]pyrimidines (e.g., compounds 2–10 in ) and imidazo[1,2-a]pyridines (e.g., 1l and 2d in –6). Key differences include:

  • Electronic Effects : The pyridazin ring (two adjacent nitrogen atoms) in the target compound may enhance electron-deficient character compared to pyrimidine or pyridine analogs, affecting binding to biological targets .

Substituent Effects

  • tert-Butyl Group : The bulky tert-butyl group at the 1-position likely enhances metabolic stability compared to smaller alkyl groups (e.g., methyl or phenyl in –6). However, it may reduce membrane permeability due to steric hindrance .
  • Acetamido-Benzoate Ester: This linker and ester group may serve as a prodrug motif, with the ester hydrolyzing in vivo to a carboxylic acid, enhancing target engagement. Similar strategies are noted in nitroimidazole derivatives (), where substituents like nitro groups improve antimycobacterial activity .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Bioactivity/Property Reference
Target Compound Pyrazolo[3,4-d]pyridazin 1-(tert-butyl), 4-methyl, 7-oxo Unknown N/A
1,5-Dihydro-6-[(2-substitutedphenyl)thio] Pyrazolo[3,4-d]pyrimidine 6-thioxo, substituted phenyl Antiviral (hypothetical)
Diethyl 8-cyano-7-(4-nitrophenyl)... (1l) Imidazo[1,2-a]pyridine 4-nitrophenyl, cyano Not reported
Nitroimidazole derivatives Imidazole Nitro group Antimycobacterial

Table 2: Substituent Impact on Properties

Substituent Effect on Solubility Effect on Stability Biological Relevance Example Compound
tert-Butyl Decreases Increases metabolic Enhances half-life Target Compound
Nitro group Variable (polarity) May induce toxicity Boosts antimycobacterial Nitroimidazole
Acetamido-benzoate Prodrug activation pH-dependent hydrolysis Modulates bioavailability Target Compound

Notes

  • Methodological Considerations : emphasizes that similarity comparisons depend on descriptor choice (e.g., structural vs. functional). The target compound’s pyridazin core may rank as dissimilar to pyrimidines in fingerprint-based methods but similar in 3D pharmacophore models .
  • Contradictions : While focuses on surfactant properties (CMC), the target compound’s lack of charged groups limits direct applicability. However, substituent steric effects (e.g., tert-butyl) could analogously influence aggregation .
  • Synthetic Challenges : The acetamido linker in the target compound may require careful coupling conditions to avoid racemization, akin to procedures in and .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for coupling the pyridazinone core to the benzoate moiety in this compound?

  • Methodological Answer : Optimize coupling reactions using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen. Monitor reaction progress via TLC and purify intermediates via column chromatography. For example, coupling acetamide derivatives with benzoate esters under basic conditions (e.g., NaHCO₃) at 60–80°C can achieve yields >70% . Characterize intermediates using 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and ESI-MS to confirm structural integrity .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Use recrystallization from ethanol or methanol to remove unreacted starting materials. For residual solvent analysis, employ GC-MS or HPLC with a C18 column and a buffer system (e.g., ammonium acetate pH 6.5) to detect impurities. Ensure residual solvents meet ICH guidelines (<0.1% for Class 2 solvents) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Combine 1H^1H-NMR (e.g., δ 1.4–1.6 ppm for tert-butyl groups), 13C^{13}C-NMR (e.g., δ 170–175 ppm for carbonyl carbons), and IR (e.g., 1650–1750 cm⁻¹ for C=O stretches). Validate molecular weight via HRMS (e.g., [M+H]⁺ calculated within 0.001 Da) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in the pyrazolo-pyridazinone core?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density in the pyridazinone ring, identifying nucleophilic/electrophilic sites. Compare with experimental data (e.g., regioselectivity in substitution reactions) to refine models. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : If NMR signals for the acetamido group (δ 2.1–2.3 ppm) vary, conduct 2D NMR (COSY, HSQC) to confirm connectivity. For inconsistent mass spectra, re-analyze using high-resolution instruments and cross-check with synthetic intermediates. Re-optimize reaction conditions (e.g., temperature, catalyst loading) if impurities persist .

Q. How can researchers study the stability of the tert-butyl group under acidic/basic conditions?

  • Methodological Answer : Perform stress testing by refluxing the compound in 0.1M HCl or NaOH. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient). Identify byproducts (e.g., tert-butyl cleavage products) using LC-MS/MS. Adjust protecting groups (e.g., Boc) if instability is observed .

Q. What catalytic systems improve yield in the final cyclization step?

  • Methodological Answer : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in reductive cyclization. Use formic acid derivatives as CO surrogates to enhance efficiency. Compare yields under varying temperatures (50–100°C) and solvent systems (e.g., DMSO/water) .

Data Analysis and Contradiction Handling

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. Statistically analyze replicates (n ≥ 3) to identify outliers .

Q. What statistical methods validate reproducibility in multi-step syntheses?

  • Methodological Answer : Apply ANOVA to compare yields across batches. Use principal component analysis (PCA) on spectroscopic data to cluster batches by purity. Implement design of experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry) .

Tables for Key Data Reference

Parameter Typical Range Reference
Reaction Yield (Coupling)68–83%
Melting Point177–235°C
1H^1H-NMR (tert-butyl)δ 1.4–1.6 ppm (s, 9H)
HRMS Accuracy<0.001 Da

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